molecular formula C18H19N3O3S2 B2957861 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1207004-75-8

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

Cat. No.: B2957861
CAS No.: 1207004-75-8
M. Wt: 389.49
InChI Key: CVBJPZAVLVFAAU-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones. The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling. The final step involves the sulfonation of the thiophene ring and subsequent coupling with the pyrazole derivative under controlled conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification methods such as recrystallization or chromatography would be employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme functions or signaling pathways.

    Medicine: Possible development as a pharmaceutical agent, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound’s unique structure may also allow it to interact with other molecular targets and pathways, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse chemical reactivity and applications.

Uniqueness

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is unique due to its combination of a pyrazole ring, a thiophene ring, and a sulfonamide group. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-12-6-5-7-15(10-12)20(4)26(23,24)16-8-9-25-17(16)18(22)21-14(3)11-13(2)19-21/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBJPZAVLVFAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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